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Compound of Interest

Compound Name: Harmicine

Cat. No.: B1246882

Harmicine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Harmicine, a tetracyclic 3-carboline alkaloid, has garnered significant interest within the
scientific community due to its promising biological activities, including antileishmanial and
antinociceptive properties. This technical guide provides an in-depth overview of the known
physical and chemical properties of Harmicine. It is designed to be a valuable resource for
researchers engaged in natural product synthesis, drug discovery, and development. This
document consolidates available data on its structural characteristics, physicochemical
parameters, and spectroscopic profile. Furthermore, it outlines general experimental protocols
for the characterization of -carboline alkaloids, offering a methodological framework for further
investigation of Harmicine and its analogs. While comprehensive experimental data for
Harmicine remains partially elusive, this guide collates the current knowledge to facilitate and
inspire future research endeavors.

Chemical Identity and Structure

Harmicine is an indole alkaloid characterized by an indolizino[8,7-b]indole framework. Its
chemical structure and identifying information are detailed below.
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Identifier Value Reference

(11bS)-2,3,5,6,11,11b-

IUPAC Name hexahydro-1H-indolizino[8,7- [1]
blindole

Molecular Formula CiaH16N2 [1]

Molecular Weight 212.29 g/mol [1]

Not explicitly found for
CAS Number o
Harmicine.

, C1C[C@H]2C3=C(CCN2C1)C
Canonical SMILES [1]
4=CC=CC=C4N3

LXJWBHIVLXMHDZ-
InChl Key [1]
ZDUSSCGKSA-N

Physicochemical Properties

Comprehensive experimental data on the physicochemical properties of Harmicine are limited.
The following table summarizes the available information, including computed values and
experimentally determined data for the (+)-enantiomer.
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Property Value Method Reference

) ) 250 °C (decomposes) )
Melting Point o Experimental [2]
for (+)-Harmicine

Boiling Point Data not available

Data not available for
a range of solvents.
General B-carboline
Solubility alkaloids exhibit
solubility in organic
solvents like DMSO

and ethanol.
pKa Data not available
LogP (XLogP3) 2.5 Computed [1]

[a]D25 +238 (c 0.05,
Specific Rotation CHCIs) for (+)- Experimental [2]
Harmicine

Spectroscopic Data

The structural elucidation of Harmicine has been primarily achieved through spectroscopic
techniques. The following tables present a summary of the reported spectral data for (+)-
Harmicine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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1H NMR (500 MHz, CDCIs) 8 (ppm) 13C NMR (125 MHz, CDCIs) & (ppm)
7.49 (d, J = 7.5 Hz, 1H) 136.1
7.27 (d, J=7.5Hz, 1H) 134.0
7.13 (t, J = 7.5 Hz, 1H) 127.5
7.07 (t, J = 7.5 Hz, 1H) 1215
4.95 (dt, J = 8.3, 1.5 Hz, 1H) 119.3
4.55 (ddd, J =13.0, 5.5, 2.0 Hz, 1H) 117.9
3.00-3.08 (m, 1H) 110.8
2.80-2.91 (m, 2H) 108.2
2.47-2.68 (m, 3H) 60.1
1.90-2.00 (m, 1H) 53.4
46.8

31.5

21.9

21.2

Data extracted from the synthesis of (+)-Harmicine. The original publication should be
consulted for the full dataset and interpretation.[2]

Infrared (IR) Spectroscopy

Wavenumber (cm~—?) Interpretation

3244 N-H stretch

1772 (Data from a precursor, not pure Harmicine)
1661 C=C stretch (aromatic)
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The provided IR data is limited and may include peaks from precursors used in the synthesis of
(+)-Harmicine.[2]

Mass Spectrometry (MS)

m/z Interpretation

212 [M]*

High-resolution mass spectrometry (HRMS) data would be required for precise mass
determination and elemental composition confirmation.

UV-Visible (UV-Vis) Spectroscopy

Specific UV-Vis absorption maxima for Harmicine have not been explicitly reported in the
reviewed literature. For the general class of [3-carboline alkaloids, UV absorption maxima are
typically observed in the range of 230-250 nm and 280-300 nm.

Experimental Protocols

Detailed experimental protocols for the determination of all physical and chemical properties of
Harmicine are not available. However, this section provides a general overview of
methodologies commonly employed for the characterization of 3-carboline alkaloids.

Synthesis of (£)-Harmicine

A reported synthesis of racemic Harmicine involves a three-step process starting from 3,4-
dihydro-p-carboline.
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Starting Materials

3,4-Dihydro-B-carboline Grignard Reaction Intermediate Final Product

3-Trimethylsilylpropargyl-
magnesium bromide

Cyclization & Deprotection

B-Carboline Alkaloids

Inhibition Inhibition

FAK/PI3K/AKT/mTOR iathway ¢ NF-kB Pathway

Inflammatory Response

Cell Proliferation & Survival
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti
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and industry. Email: info@benchchem.com
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